Tranylcypromine hydrazide, cis-

説明

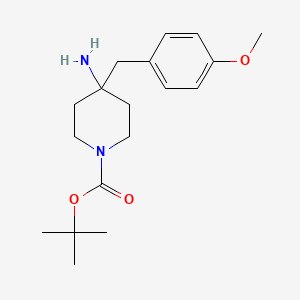

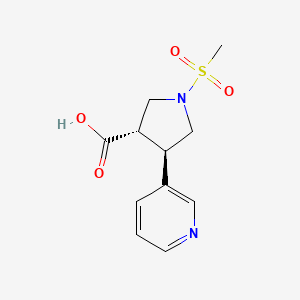

Tranylcypromine hydrazide, cis- is a chemical compound with the molecular formula C10H12N2O . It has an average mass of 176.215 Da and a monoisotopic mass of 176.094955 Da . It is also known by other names such as 2-Phenylcyclopropanecarbohydrazide .

Synthesis Analysis

Based on the mode of action (MOA) of Tranylcypromine and structure of LSD1, divalent Tranylcypromine derivatives with aliphatic and benzylic linkers were designed, synthesized, and evaluated for their LSD1 inhibitory activity . All ten new compounds showed improved activity against LSD1 than Tranylcypromine and GSK2879552 .

Molecular Structure Analysis

Tranylcypromine hydrazide, cis- has a molecular structure characterized by a total of 26 bonds, including 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, and 1 six-membered ring .

Chemical Reactions Analysis

Tranylcypromine is a non-hydrazine monoamine oxidase inhibitor with a rapid onset of activity . MAO is an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine .

Physical And Chemical Properties Analysis

Tranylcypromine hydrazide, cis- has a density of 1.2±0.1 g/cm3, a boiling point of 386.1±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 63.5±3.0 kJ/mol and a flash point of 187.3±22.3 °C .

科学的研究の応用

Application in Medicinal Chemistry and Pharmacology

Summary of the Application

Tranylcypromine hydrazide, cis- is used in the synthesis of potent and selective dopamine D3 receptor antagonists . These antagonists are important for the treatment of various neurological diseases, including schizophrenia, Parkinson’s disease, and depression .

Methods of Application or Experimental Procedures

The synthesis of these antagonists involves the use of tranylcypromine. Although tranylcypromine has a low affinity for the rat D3 receptor, the efforts have yielded a compound (1R,2S)-11, which has Ki values of 2.7 and 2.8 nM at the rat and human dopamine D3 receptors, respectively .

Results or Outcomes

The compound (1R,2S)-11 displays respective selectivities of >10000-fold and 223-fold over the rat and human D2 receptors . Evaluation in a β-arrestin functional assay showed that (1R,2S)-11 is a potent and competitive antagonist at the human D3 receptor .

Application in Psychiatry and Neurology

Summary of the Application

Tranylcypromine is a monoamine oxidase inhibitor (MAOI) that is used in the clinical treatment of mood and anxiety disorders . It is particularly effective in patients with refractory depressive symptoms, especially those with ECT-resistance or atypical features .

Methods of Application or Experimental Procedures

Tranylcypromine acts as a nonselective and irreversible inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the catabolism of various neurotransmitters . At higher doses, tranylcypromine also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .

Results or Outcomes

A recent meta-analysis of predominantly double-blind randomized trials demonstrated that tranylcypromine has efficacy superior to placebo and comparable to other psychotropics . It is also used in depression that is not responsive to reuptake inhibitor antidepressants, such as the SSRIs, TCAs, or bupropion .

Application in Treatment of Obsessive Compulsive Disorder and Panic Disorder

Summary of the Application

Tranylcypromine has been demonstrated to be effective in treating obsessive compulsive disorder (OCD) and panic disorder . These disorders are characterized by unwanted and intrusive thoughts (obsessions) and repetitive behaviors (compulsions), and sudden periods of intense fear or discomfort (panic attacks), respectively .

Methods of Application or Experimental Procedures

Tranylcypromine acts as a nonselective and irreversible inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the catabolism of various neurotransmitters . This inhibition increases the levels of these neurotransmitters in the brain, which can help reduce the symptoms of OCD and panic disorder .

Results or Outcomes

Systematic reviews and meta-analyses have reported that tranylcypromine is significantly more effective in the treatment of OCD and panic disorder than placebo . It has efficacy over placebo similar to that of other antidepressants such as tricyclic antidepressants .

将来の方向性

Tranylcypromine is a useful pharmacophore for lysine-specific demethylase 1 (LSD1) inhibitors . Several compounds with rigid aliphatic linkers demonstrated nanomolar enzymatic and cellular activities, as well as good MAO-A/B selectivity . Further supported by their significant CD86 mRNA expression enhancement effect, divalent Tranylcypromine derivative can be promising lead for new LSD1 inhibitors .

特性

IUPAC Name |

(1R,2S)-2-phenylcyclopropane-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-12-10(13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,11H2,(H,12,13)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPLGMIOSVEITG-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)NN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]1C(=O)NN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tranylcypromine hydrazide, cis- | |

CAS RN |

17364-52-2 | |

| Record name | Tranylcypromine hydrazide, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017364522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRANYLCYPROMINE HYDRAZIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S801P7021 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(Cyclobutylcarbonyl)amino]-2-methyl-5-quinolinecarboxylic acid](/img/structure/B1653022.png)

![2-Methylpropyl 4-[1-(1-methylpyrazol-4-yl)ethylamino]piperidine-1-carboxylate](/img/structure/B1653026.png)

![6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride](/img/structure/B1653033.png)

![4-(Thiophen-2-ylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B1653037.png)

![[1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B1653038.png)

![tert-Butyl [4-(pyridin-3-yl)piperidin-4-yl]methylcarbamate](/img/structure/B1653039.png)

![[1-(3-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B1653040.png)